molecular formula C10H14N2O B14823582 4-Cyclopropoxy-N,5-dimethylpyridin-2-amine

4-Cyclopropoxy-N,5-dimethylpyridin-2-amine

Cat. No.: B14823582
M. Wt: 178.23 g/mol
InChI Key: MFVXBLBRXQDTGR-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,5-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.234 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with two methyl groups at the N and 5 positions.

Preparation Methods

The synthesis of 4-Cyclopropoxy-N,5-dimethylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This reaction is accelerated under microwave irradiation and provides high yields of the target product . Another method involves the amination of 2- and 4-halopyridines with dimethylamine, which also yields the desired compound in high purity .

Chemical Reactions Analysis

4-Cyclopropoxy-N,5-dimethylpyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethanesulfonic acid, dimethylformamide, and dimethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with trifluoromethanesulfonic acid leads to the formation of pyridinyl trifluoromethanesulfonates, which can be further converted to N,N-dimethylaminopyridines .

Mechanism of Action

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-cyclopropyloxy-N,5-dimethylpyridin-2-amine

InChI

InChI=1S/C10H14N2O/c1-7-6-12-10(11-2)5-9(7)13-8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,11,12)

InChI Key

MFVXBLBRXQDTGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1OC2CC2)NC

Origin of Product

United States

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